2,4-Diethylbenzoic acid
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Overview
Description
2,4-Diethylbenzoic acid is a chemical compound that is structurally related to benzoic acid, where two ethyl groups are substituted at the 2nd and 4th positions of the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of similar compounds, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of complex aromatic compounds often involves palladium-catalyzed reactions, as seen in the formation of 4-methylphenanthrenes from diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate . While this paper does not directly describe the synthesis of this compound, the methodologies used for synthesizing related compounds could potentially be adapted for its synthesis. For example, the use of palladium catalysts and appropriate starting materials could lead to the formation of diethylbenzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of aromatic compounds can be determined using X-ray diffraction techniques. For instance, the structure of 3,4-di-t-butylbenzoic acid was elucidated by X-ray diffraction . This method could similarly be applied to determine the molecular structure of this compound, providing insights into its crystallography and conformation.
Chemical Reactions Analysis
The reactivity of substituted benzoic acids can be inferred from studies on related compounds. The papers provided do not directly address the chemical reactions of this compound, but they do discuss the reactivity of similar molecules. For example, the formation of N-alkyl-4-methyl-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamides suggests that substituted benzoic acids can undergo further functionalization, which could be relevant for this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be deduced from its molecular structure and the properties of similar compounds. For instance, the crystal data and X-ray powder diffraction data of derivatives of 4-chloro-2,2'-iminodibenzoic acid provide information on the crystalline properties that could be similar for this compound, such as unit cell dimensions and space group. These properties are crucial for understanding the material's behavior in different conditions and its potential applications.
Scientific Research Applications
Biotechnological Applications of Hydroxybenzoic Acids
- Versatile Intermediates for Value-Added Bioproducts : Hydroxybenzoic acids, such as 4-Hydroxybenzoic acid, have emerged as promising intermediates for producing value-added bioproducts. These compounds find applications in food, cosmetics, pharmacy, and as fungicides. Advances in synthetic biology and metabolic engineering have facilitated the biosynthesis of 4-Hydroxybenzoic acid, leading to the production of industrially pertinent compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This highlights the potential of derivatives for producing high-value bioproducts through biosynthetic techniques (Wang et al., 2018).
Environmental Applications
- Wastewater Treatment through Anodic Oxidation : The anodic oxidation of dihydroxybenzoic acids (a class closely related to diethylbenzoic acids) at a platinized titanium electrode has been investigated for wastewater treatment. This process, targeting 2,4-Dihydroxybenzoic acid, demonstrates an alternative degradation technique that avoids the formation of harmful trihalomethane compounds, showcasing the potential environmental applications of benzoic acid derivatives (de Lima Leite et al., 2003).
Pharmaceutical and Cosmetic Applications
- Hydrolysis and Metabolism of Parabens : Research on parabens, esters of 4-Hydroxybenzoic acid, sheds light on their dermal absorption, metabolism, and potential as antimicrobial agents in cosmetics and pharmaceuticals. Understanding the metabolism of these derivatives in human and minipig skin contributes to evaluating their safety and efficacy as preservatives (Jewell et al., 2007).
Material Science and Chemistry
- Synthesis of Value-Added Chemicals : The continuous flow synthesis of 2,4,5-Trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors demonstrates the utility of benzoic acid derivatives in material science and pharmaceutical industry applications. This method highlights the efficiency and high yield of producing synthetic intermediates in a controlled process (Deng et al., 2015).
Safety and Hazards
2,4-Diethylbenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper is "Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid" . This paper could provide more detailed information on the properties of this compound.
Mechanism of Action
Target of Action
2,4-Diethylbenzoic acid, a derivative of benzoic acid, is primarily a metabolite . As a metabolite, it plays a role in various biological processes within the body.
Mode of Action
Benzoic acid derivatives are known to act as a Bronsted acid, capable of donating a hydron to an acceptor .
Biochemical Pathways
As a metabolite, it is likely involved in various metabolic processes within the body .
Result of Action
properties
IUPAC Name |
2,4-diethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGIOBQKNXOJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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